5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
Overview
Description
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H5BrN2OS2 and a molecular weight of 325.2 g/mol . This compound is known for its unique structure, which includes a brominated benzothiadiazole moiety linked to a thiophene ring with an aldehyde functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde typically involves the reaction of 7-bromobenzo[c][1,2,5]thiadiazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde depends on its specific application. In organic electronics, its role as a photosensitizer involves the absorption of light and transfer of electrons to generate an electric current . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde include other benzothiadiazole derivatives, such as:
5,5’-(Benzothiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde): This compound has two thiophene-2-carbaldehyde units linked to a benzothiadiazole core.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: This compound features two bromine atoms on the benzothiadiazole ring and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and properties useful in various research and industrial applications .
Properties
IUPAC Name |
5-(4-bromo-2,1,3-benzothiadiazol-7-yl)thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrN2OS2/c12-8-3-2-7(10-11(8)14-17-13-10)9-4-1-6(5-15)16-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFCPKXTYDRDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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